5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Overview
Description
5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (hereafter referred to as CPOX) is a heterocyclic compound that is part of a larger class of molecules known as oxadiazoles. These molecules are used in a variety of scientific applications, including drug design, materials science, and biochemistry. CPOX is of particular interest due to its wide range of potential applications, as well as its relatively simple synthesis process.
Scientific Research Applications
Anticancer Potential
Research has indicated that certain 1,2,4-oxadiazole derivatives can act as apoptosis inducers and have potential as anticancer agents. Specifically, compounds closely related to 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole have been identified through caspase- and cell-based high-throughput screening assays. These compounds have shown good activity against several breast and colorectal cancer cell lines and have been found to arrest cells in the G(1) phase, followed by induction of apoptosis. The identification of TIP47, an IGF II receptor binding protein, as a molecular target highlights the potential for these compounds in cancer treatment strategies (Zhang et al., 2005).
Antimicrobial Activity
Novel 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, incorporating structures similar to this compound, have been synthesized and found to exhibit strong antimicrobial activity. A structure–activity study of these compounds revealed significant antimicrobial effects, indicating their potential for use in treating microbial infections (Krolenko et al., 2016).
Electroluminescence and Photophysical Properties
Research into 1,3,4-oxadiazole derivatives, including those with structural similarities to this compound, has explored their application in electroluminescent devices and as materials with novel photophysical properties. These compounds have been used in the construction of devices showing improved emissive parameters, such as emission blue shift and increased excited state lifetime, due to effective suppression of structural relaxation within a polymer matrix (Nie et al., 2015).
properties
IUPAC Name |
5-(2-chlorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-15-11(16-17-12)8-5-6-14-7-8/h1-4,8,14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTVNEYAIPEZOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=N2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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